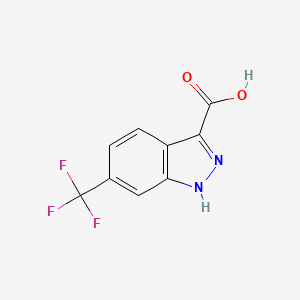

6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)13-14-7(5)8(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNYEWFCUQQVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654137 | |

| Record name | 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887576-98-9 | |

| Record name | 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a key heterocyclic building block in modern drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl group at the 6-position offers significant advantages in modulating pharmacokinetic and pharmacodynamic properties.[1] This document delineates a robust and scalable three-step synthetic pathway, commencing from commercially available starting materials. The narrative emphasizes the causal relationships behind experimental choices, ensuring both reproducibility and a deep mechanistic understanding for researchers, scientists, and drug development professionals.

Strategic Overview of the Synthetic Pathway

The is most effectively achieved through a convergent strategy that builds the indazole ring system onto a pre-functionalized benzene core. The chosen pathway balances efficiency, scalability, and the use of readily accessible reagents. The core logic involves three primary transformations:

-

Nucleophilic Aromatic Substitution (SNAr): Formation of a key phenylacetate intermediate by reacting 4-chloro-3-nitrobenzotrifluoride with ethyl cyanoacetate. This approach strategically installs the precursors for the C3-carboxylic acid and the pyrazole ring nitrogen in a single, high-yielding step.

-

Reductive Cyclization: Construction of the indazole bicyclic system via reduction of the nitro group to an amine, which undergoes spontaneous intramolecular cyclization onto the adjacent cyano group. This is a classic and highly reliable method for forming the pyrazole portion of the indazole ring.[2]

-

Ester Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid, preparing the molecule for subsequent derivatization, such as amide coupling.[3]

This strategy is superior to alternatives like cycloaddition reactions, which may offer less regiochemical control with substituted arynes, or multi-step functionalization of a pre-formed indazole core, which can be less convergent and lower yielding.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold and the Trifluoromethyl Moiety in Medicinal Chemistry

The indazole ring system, a bicyclic heteroaromatic structure, is a privileged scaffold in modern drug discovery, recognized for its versatile biological activities.[1] Derivatives of indazole have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The carboxylic acid functionality at the 3-position provides a crucial handle for synthetic modifications, allowing for the exploration of vast chemical space in the pursuit of novel therapeutic agents.

The introduction of a trifluoromethyl (-CF₃) group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This is due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[3] The trifluoromethyl group can significantly alter the electronic properties of the aromatic system, thereby influencing the acidity and overall physicochemical profile of the molecule. This guide provides a comprehensive overview of the core physicochemical properties of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid, a key building block for the synthesis of novel pharmaceuticals. While experimental data for this specific compound is limited in publicly available literature, this guide synthesizes predicted values, data from close structural analogs, and established experimental protocols to provide a robust framework for its use in research and development.

Physicochemical Properties of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

A thorough understanding of a compound's physicochemical properties is fundamental to all stages of drug development, from initial screening to formulation. The following table summarizes the available and estimated properties for 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid.

| Property | Value/Range | Source/Method | Notes |

| Molecular Formula | C₉H₅F₃N₂O₂ | PubChemLite[4] | - |

| Molecular Weight | 230.15 g/mol | Sigma-Aldrich[5] | - |

| CAS Number | 887576-98-9 | Sigma-Aldrich[5] | - |

| Appearance | Off-white solid | Sigma-Aldrich | Based on supplier data. |

| Melting Point | Not experimentally determined. Estimated to be >250 °C. | Analog Data | The melting point of the parent indazole-3-carboxylic acid is 266-270 °C (dec.).[6] The 6-fluoro analog has a melting point of >290 °C (dec.).[7] The strong crystalline lattice interactions due to the trifluoromethyl group likely result in a high melting point. |

| Solubility | Predicted to have low aqueous solubility and higher solubility in organic solvents like DMSO and methanol. | General Principles & Analog Data | The parent indazole-3-carboxylic acid has slight solubility in DMSO and methanol. The trifluoromethyl group generally decreases aqueous solubility. For a structurally related compound, 6-fluoro-1H-indazole-3-carboxylic acid, it is noted to have low solubility in water and is soluble in organic solvents such as alcohols and ethers.[8] |

| pKa | Not experimentally determined. Estimated to be in the range of 2.5 - 3.5. | Analog Data & Electronic Effects | The pKa of the parent indazole-3-carboxylic acid is predicted to be around 3.03. The electron-withdrawing trifluoromethyl group at the 6-position is expected to increase the acidity of the carboxylic acid, thus lowering the pKa compared to the unsubstituted analog. The predicted pKa for the 6-fluoro analog is 2.86.[8] |

| logP (Octanol-Water Partition Coefficient) | Predicted XlogP: 2.3 | PubChemLite[4] | This value indicates a moderate level of lipophilicity, suggesting the compound is likely to have good membrane permeability. |

Experimental Protocols for Physicochemical Characterization

To empower researchers to generate precise and reliable data, this section provides detailed, step-by-step methodologies for determining the key physicochemical properties of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow:

Workflow for Aqueous Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffers at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 7.4).

-

Sample Preparation: Add an excess amount of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Add a known volume of each buffer to the vials. Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with an appropriate solvent (e.g., the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method against a standard curve of known concentrations of the compound.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Principle: A solution of the acidic compound is titrated with a standardized basic solution. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Experimental Workflow:

Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a sample of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid and dissolve it in a suitable solvent. Due to its low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized solution of sodium hydroxide (NaOH) of known concentration in small increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations.

Experimental Workflow:

Workflow for logP Determination via Shake-Flask Method.

Step-by-Step Protocol:

-

Solvent Preparation: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid in either the octanol or aqueous phase.

-

Partitioning: Combine equal volumes of the octanol and aqueous phases in a vial and shake vigorously for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Sampling and Analysis: Carefully sample both the upper (octanol) and lower (aqueous) phases. Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: The logP is calculated using the formula: logP = log₁₀ ([Concentration in octanol] / [Concentration in water]).

Applications in Drug Discovery and Development

The unique combination of the indazole-3-carboxylic acid scaffold and the 6-trifluoromethyl substituent makes this molecule a valuable starting point for the synthesis of a diverse range of biologically active compounds.

-

As a Key Building Block: This compound serves as a crucial intermediate in the synthesis of more complex molecules. The carboxylic acid can be readily converted to amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).[9]

-

Targeting Kinases: Indazole derivatives are well-known inhibitors of various protein kinases, which are critical targets in oncology. The physicochemical properties of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid make it an attractive scaffold for the design of novel kinase inhibitors.

-

Central Nervous System (CNS) Applications: The moderate lipophilicity suggested by the predicted logP value indicates that derivatives of this compound may have the potential to cross the blood-brain barrier, making them interesting candidates for CNS-related targets.

-

Anti-inflammatory and Analgesic Agents: The indazole nucleus is a core component of several known anti-inflammatory and analgesic drugs. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of such agents.[1]

Conclusion

References

-

MDPI. (2021). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]

-

PubChemLite. (n.d.). 6-(trifluoromethyl)-1h-indazole-3-carboxylic acid (C9H5F3N2O2). Available at: [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

-

PubChem. (n.d.). 6-fluoro-1H-indazole-3-carboxylic Acid. Available at: [Link]

- Google Patents. (n.d.). EP0358903A2 - Indazole-3-carboxylic acid derivatives.

-

PubChem. (n.d.). Indazole-3-carboxylic acid. Available at: [Link]

-

DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available at: [Link]

-

Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

-

abcr Gute Chemie. (n.d.). AB116057 | CAS 77-76-9. Available at: [Link]

-

PubMed. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,2-Dimethoxypropane | 77-76-9 [chemicalbook.com]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. PubChemLite - 6-(trifluoromethyl)-1h-indazole-3-carboxylic acid (C9H5F3N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 6-Trifluoromethyl-1H-indazole-3-carboxylic acid | 887576-98-9 [sigmaaldrich.com]

- 6. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-fluoro-1H-indazole-3-carboxylic Acid | C8H5FN2O2 | CID 10821228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. derpharmachemica.com [derpharmachemica.com]

6-(trifluoromethyl)-1H-indazole-3-carboxylic acid CAS number and identifiers

This technical guide provides an in-depth analysis of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid , a specialized heterocyclic building block used in the synthesis of high-value pharmaceutical candidates.[1]

A Privileged Scaffold for Medicinal Chemistry[1]

Part 1: Chemical Passport & Physiochemical Profile[1]

This compound represents a convergence of two critical medicinal chemistry motifs: the indazole core (a bioisostere of indole) and the trifluoromethyl group (a metabolic shield and lipophilicity enhancer).[1]

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid |

| CAS Registry Number | 887576-98-9 |

| Molecular Formula | |

| Molecular Weight | 230.14 g/mol |

| SMILES | OC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F |

| InChI Key | (Variant Specific) PUNYEWFCUQQVCA-UHFFFAOYSA-N |

Physiochemical Properties (Predicted & Experimental)[1]

-

Appearance: Off-white to pale yellow crystalline powder.[1]

-

Acidity (pKa): The molecule is amphoteric but predominantly acidic.[1]

-

Lipophilicity (LogP):

(The -

Solubility: Low in water; soluble in DMSO, Methanol, and DMF.[1]

Part 2: Synthetic Architecture

The synthesis of 3-carboxyindazoles is non-trivial due to the need to construct the pyrazole ring with the correct regiochemistry.[1] The most robust route for the 6-trifluoromethyl derivative utilizes a modified Sandmeyer-cyclization approach starting from substituted isatins or anilines.[1]

The "Isatin Route" (Preferred Methodology)

This pathway is favored for its scalability and the availability of the starting material, 6-(trifluoromethyl)indoline-2,3-dione.[1]

Reaction Logic:

-

Hydrolysis: Opening the isatin ring to form the keto-acid.[1]

-

Diazotization: Converting the amine to a diazonium salt.[1]

-

Reductive Cyclization: The diazonium intermediate is reduced to a hydrazine, which spontaneously cyclizes onto the ketone carbonyl to form the indazole core.[1]

Visual Pathway (DOT Diagram)

Caption: Step-wise synthesis of the target scaffold from isatin precursors via the Sandmeyer-cyclization strategy.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for indazole-3-carboxylic acids (e.g., J. Med. Chem. methods).

Reagents: 6-(trifluoromethyl)isatin, Sodium Hydroxide (NaOH), Sodium Nitrite (

-

Ring Opening: Suspend 6-(trifluoromethyl)isatin (10 mmol) in 5N NaOH (20 mL). Heat gently (50°C) until the solid dissolves and the solution turns yellow/orange (formation of the amino-keto-acid).[1]

-

Diazotization: Cool the solution to 0°C in an ice bath. Add a solution of

(11 mmol) in water dropwise, maintaining temperature -

Precipitation: Pour this mixture slowly into a stirred solution of concentrated HCl/ice at 0°C. The diazonium salt may precipitate or remain in suspension.

-

Reduction & Cyclization: Add a solution of

(25 mmol) in concentrated HCl dropwise to the diazonium mixture. Stir for 1 hour at 0°C, then allow to warm to room temperature. -

Isolation: The product, 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid, will precipitate as a solid.[1] Filter, wash extensively with water, and dry under vacuum.[1]

-

Purification: Recrystallize from Acetic Acid or Ethanol/Water if necessary.

Part 3: Medicinal Chemistry Applications[1][3][4][5]

The 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid scaffold is not merely a passive linker; it is an active pharmacophore.[1]

Structural Advantages (SAR)

-

Bioisosterism: The indazole ring is a classical bioisostere for indole (found in tryptophan/auxin) and purine bases.[1] It retains hydrogen bond donor (NH) and acceptor (N) capabilities but with altered electronic distribution.[1]

-

The

Effect: -

The C3-Carboxyl Handle: This is the primary vector for library expansion.[1] It is readily converted to amides, esters, or reduced to alcohols/aldehydes.[1]

Target Classes

This specific scaffold is documented in the development of:

-

Kinase Inhibitors: The indazole NH/N motif binds to the hinge region of ATP-binding pockets (e.g., VEGFR, Aurora kinases).[1]

-

5-HT3 Receptor Antagonists: Analogous to Granisetron, where the indazole-3-carboxylic acid is amidated with a bicyclic amine.[1]

-

Male Contraceptives: Non-hormonal targets like Gamendazole utilize the indazole-3-carboxylic acid core.[1] The 6-substituted variants are explored to modulate potency and solubility.[1]

Pharmacophore Mapping (DOT Diagram)

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific moieties.

Part 4: Handling, Safety, and Analytics[1]

Analytical Verification

To validate the identity of the synthesized or purchased material, the following signals must be confirmed:

-

1H NMR (DMSO-d6):

-

19F NMR: Single peak corresponding to the

group (typically -

Mass Spectrometry (ESI):

or

Safety Profile (GHS Classifications)

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

Protocol: Handle in a fume hood. The

group is stable, but thermal decomposition can release Hydrogen Fluoride (HF).[1] Avoid contact with strong oxidizing agents.[1]

References

-

PubChem Compound Summary. 1H-Indazole-3-carboxylic acid (Parent Scaffold).[1] National Center for Biotechnology Information.[1] [Link][1][3]

-

MySkinRecipes. Raw Material Specification: 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. [Link][1][4]

-

Google Patents. Methods for the preparation of indazole-3-carboxylic acid (US20110172428A1). [1]

-

Chem-Impex. 6-(Trifluoromethoxy)-3-indazole carboxylic acid (Structural Analog Comparison). [Link][1]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in numerous biologically active molecules, and the inclusion of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As a Senior Application Scientist, this guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous identification and characterization of this important synthetic intermediate. We will delve into the principles and experimental considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting a complete spectroscopic profile of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid.

Synthesis and Structural Framework

The synthesis of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired product. A common synthetic route involves the cyclization of a substituted phenylhydrazone derivative. For instance, one patented method describes the reaction of (2-cyano-4-(trifluoromethyl)phenyl)hydrazine with a glyoxylate derivative, followed by hydrolysis to yield the target carboxylic acid. The purity and identity of the final compound are confirmed through the spectroscopic methods detailed in this guide.

The structural framework of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid, consisting of a bicyclic indazole core with a carboxylic acid group at the 3-position and a trifluoromethyl group at the 6-position, gives rise to a unique spectroscopic fingerprint. Understanding the expected signals in each spectroscopic technique is paramount for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, typically DMSO-d₆, which can solubilize the carboxylic acid and avoid proton exchange with the analyte's acidic protons. The solution is then placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Data Interpretation and Causality:

The ¹H NMR spectrum of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons of the indazole ring, the N-H proton, and the carboxylic acid proton.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~8.41 | d | ~8.8 |

| H5 | ~7.59 | d | ~8.8 |

| H7 | ~8.04 | s | - |

| NH | ~14.4 | br s | - |

| COOH | ~13.5 (variable) | br s | - |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Expert Insights:

-

The downfield chemical shifts of the aromatic protons are characteristic of their attachment to an electron-deficient aromatic system.

-

The broad singlets for the NH and COOH protons are due to proton exchange and quadrupole broadening. Their chemical shifts can be highly variable and are sensitive to concentration, temperature, and residual water in the solvent.

-

The coupling constant of ~8.8 Hz between H4 and H5 is typical for ortho-coupling in a six-membered aromatic ring. The lack of coupling for H7 indicates it has no adjacent protons.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. As the natural abundance of ¹³C is low, a greater number of scans is required to obtain a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation and Causality:

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C3 | ~142 |

| C3a | ~140 |

| C7a | ~125 |

| C6 | ~124 (q, J ≈ 30 Hz) |

| CF₃ | ~123 (q, J ≈ 270 Hz) |

| C5 | ~122 |

| C4 | ~118 |

| C7 | ~112 |

Note: These are predicted chemical shifts and require experimental verification. The trifluoromethyl group will cause the C6 and CF₃ signals to appear as quartets due to C-F coupling.

Expert Insights:

-

The carbonyl carbon of the carboxylic acid is typically the most downfield signal.

-

The trifluoromethyl group's strong electron-withdrawing nature influences the chemical shifts of the aromatic carbons. The carbon directly attached to the CF₃ group (C6) and the CF₃ carbon itself will exhibit characteristic quartet splitting in the proton-decoupled spectrum due to coupling with the three fluorine atoms. The one-bond C-F coupling is significantly larger than the two-bond coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol:

An IR spectrum of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid, a solid, is typically obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is pressed against a diamond or germanium crystal.

Data Interpretation and Causality:

The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration |

| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |

| ~3100 | N-H stretch |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1620, 1580, 1470 | C=C stretch (aromatic ring) |

| ~1340 | C-F stretch (trifluoromethyl group) |

| ~1250, 1150 | C-N stretch |

Expert Insights:

-

The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that often overlaps with the C-H stretching region. This is due to strong hydrogen bonding, where the molecules form dimers in the solid state.

-

The carbonyl (C=O) stretch is a strong, sharp band. Its position can be influenced by conjugation and hydrogen bonding.

-

The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong absorptions in the 1350-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques. For a relatively non-volatile compound like 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid, Electrospray Ionization (ESI) is a suitable method. The sample is dissolved in a suitable solvent and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and elemental composition.

Data Interpretation and Causality:

In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 231.0376 | ~231 |

| [M-H]⁻ | 229.0230 | ~229 |

Fragmentation Analysis:

Upon fragmentation (e.g., in MS/MS experiments), characteristic losses can be observed:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

-

Loss of CF₃ (69 Da): Cleavage of the trifluoromethyl group.

Expert Insights:

-

High-resolution mass spectrometry is crucial for confirming the elemental composition of the molecular ion, providing a high degree of confidence in the compound's identity.

-

The fragmentation pattern can provide valuable structural information. For instance, the initial loss of CO₂ followed by other fragmentations can help to piece together the molecule's structure.

Integrated Spectroscopic Analysis Workflow

The definitive characterization of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Integrated workflow for the synthesis and spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid, integrating ¹H and ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its structure and purity. This guide has outlined the key experimental considerations and the rationale behind the interpretation of the spectral data. For researchers in drug discovery and development, a thorough understanding of these spectroscopic techniques is fundamental for advancing new chemical entities from the laboratory to clinical applications. The data presented herein serves as a reliable reference for the characterization of this important fluorinated indazole derivative.

References

- Patent WO2008060933A2. Preparation of indazole derivatives as protein kinase inhibitors. (Provides synthesis and basic characterization data for 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid).

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook on spectroscopic methods). [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A comprehensive guide to the interpretation of spectroscopic data). [Link]

Technical Guide: Safety, Handling, and Application of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid

[1]

Chemical Identity & Physicochemical Profile

Target Compound: 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid CAS Registry Number: 887576-98-9 Role: Advanced intermediate for kinase inhibitors and anti-inflammatory agents.[1]

This compound features an indazole scaffold substituted with a trifluoromethyl group at the C6 position and a carboxylic acid at the C3 position.[1][2][3][4] The electron-withdrawing

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 230.14 g/mol |

| Appearance | White to off-white/pale yellow powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |

| Acidity (Predicted pKa) | ~3.0 (Carboxylic acid), ~13.0 (NH) |

| Storage Condition | 2–8°C (Refrigerated), Inert atmosphere (Argon/Nitrogen) |

Hazard Identification & Risk Assessment

While specific toxicological data for this exact isomer is limited, its structural class (fluorinated indazole carboxylic acids) dictates a Warning signal word based on GHS classification standards for similar research intermediates.[1]

GHS Classification (Derived)[1]

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Critical Hazard Statements

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Strategy

The trifluoromethyl moiety increases the compound's lipophilicity, potentially enhancing skin absorption relative to non-fluorinated analogs.[1] Treat as a potential bio-accumulative agent until specific pharmacokinetic data is verified.[1]

Safe Handling Protocols

A. Engineering Controls

Do not handle this compound on an open bench.

-

Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

-

Airflow: Maintain face velocity at 0.5 m/s (100 fpm).

-

Static Control: Use anti-static gun or ionizer bars during weighing, as dry indazole powders can carry significant static charge, leading to aerosolization.[1]

B. Personal Protective Equipment (PPE)[1][5]

-

Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 respirator.[1]

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double gloving is recommended when handling solutions in DMSO/DMF to prevent carrier-mediated absorption.[1]

-

Ocular: Chemical safety goggles. Safety glasses are insufficient for fine powders.[1]

C. Operational Workflow: The "Zero-Contact" Standard

To ensure data integrity and safety, follow this closed-loop handling process:

Figure 1: Safe handling workflow emphasizing thermal equilibration to prevent moisture uptake (hygroscopicity management).

Experimental Application: Synthesis Utility

6-(trifluoromethyl)-1H-indazole-3-carboxylic acid is primarily used as a scaffold in the synthesis of kinase inhibitors.[1] The carboxylic acid allows for amide coupling, while the N1-position allows for alkylation or arylation.[1]

Key Reactivity Profile:

-

Decarboxylation Risk: Avoid temperatures >150°C without protecting groups; indazole-3-carboxylic acids can decarboxylate under extreme thermal stress.[1]

-

Amide Coupling: Standard HATU/EDC conditions work well. The electron-withdrawing

group may slightly reduce the nucleophilicity of the N1 nitrogen, making selective N-alkylation (vs N2) highly regioselective.[1]

Synthesis Decision Tree

Figure 2: Synthetic utility map. Green paths indicate standard medicinal chemistry transformations; Red indicates high-energy pathways requiring optimization.

Storage and Stability

-

Hygroscopicity: Indazole carboxylic acids can be hygroscopic.[1] Store in a desiccator or tightly sealed under argon.

-

Light Sensitivity: Store in amber vials. While generally stable, fluorinated heterocycles should be protected from UV to prevent potential photolytic degradation over long periods.[1]

-

Shelf Life: 24 months if stored properly at 2–8°C. Retest purity via HPLC/LCMS every 12 months.

Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 minutes.[1] Do not use ethanol (enhances absorption).[1] |

| Eye Contact | Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1] Seek medical attention. |

| Spill (Solid) | Dampen with inert oil or water mist to prevent dust.[1] Sweep into a closed container. |

| Fire | Use water spray, alcohol-resistant foam, or dry chemical.[1] Warning: Combustion releases toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).[1] |

Disposal & Regulatory Compliance

-

Waste Stream: Segregate as Halogenated Organic Waste .[1] Do not mix with general non-halogenated solvents due to the high fluorine content.[1]

-

Destruction: High-temperature incineration equipped with scrubbers for HF is the only approved disposal method.[1]

-

Transport: Not regulated as a dangerous good (Non-DG) for ground transport in small quantities, but always verify against local IATA/DOT regulations for bulk shipments.[1]

References

-

Chemical Identity & CAS: Alfa Chemistry.[1][5] 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS 887576-98-9).[1][3][5] Retrieved from

-

General Indazole Safety: PubChem. Indazole-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved from

-

Synthesis Context: ChemSRC. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid methyl ester (Related Ester). Retrieved from [1]

-

Handling Fluorinated Compounds: BenchChem. Safety and handling of fluorinated organic compounds. Retrieved from

Sources

- 1. 4498-67-3|Indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 887576-98-9 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid - SEED CHEM M-T945988 | ECHO Chemical - Authorized Distributor [echochemical.com]

- 4. oxo-(4-trifluoromethyl-phenyl)-acetonitrile; CAS No.: 80277-40-3 [chemshuttle.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Strategic Sourcing & Technical Validation: 6-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

[1]

Executive Summary

6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS 887576-98-9) is a high-value heterocyclic building block.[1] Its structural utility lies in the indazole-3-carboxylate core , a privileged scaffold in kinase inhibitors (e.g., VEGFR, PDGFR targets) and allosteric modulators. The 6-trifluoromethyl group serves as a critical bioisostere for chloride or methyl groups, enhancing metabolic stability by blocking oxidation at the 6-position while increasing lipophilicity (LogP ~2.[1]3) to improve membrane permeability.[1]

This guide outlines the optimal sourcing channels, defines the impurity profile inherent to its synthesis, and establishes a self-validating quality control (QC) workflow.

Chemical Dossier

| Property | Specification |

| Chemical Name | 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid |

| CAS Number | 887576-98-9 |

| Molecular Formula | C₉H₅F₃N₂O₂ |

| Molecular Weight | 230.14 g/mol |

| LogP (Predicted) | 2.3 (XLogP3) |

| pKa (Estimated) | ~3.2 – 3.5 (Carboxylic acid), ~13 (Indazole NH) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |

Supply Chain Intelligence

The market for this compound is bifurcated into Originators/Bulk Manufacturers (who synthesize on-demand or hold large stock) and Catalog Distributors (who repackage).[1] For drug discovery campaigns, purchasing directly from Tier 1 suppliers ensures lot-to-lot consistency and traceability.[1]

Supplier Categorization

-

Tier 1: Primary Manufacturers & Building Block Specialists [1]

-

Best for: Scale-up (>10g), custom synthesis, and library generation.[1]

-

Enamine: Holds significant stock (EU/US).[1][2] Product Code: EN300-7421431 .[1][2] Known for high fidelity in heterocyclic synthesis.[1]

-

Fluorochem: Excellent source for fluorinated heterocycles.[1] Reliable stock in the UK/EU.

-

Combi-Blocks: US-based, often has competitive pricing for gram-scale quantities.[1]

-

-

Tier 2: Broad-Spectrum Distributors [1]

Sourcing Decision Matrix

Figure 1: Decision matrix for sourcing based on experimental scale and timeline.

Technical Validation & Quality Assurance

Trusting a Certificate of Analysis (CoA) without verification is a risk in SAR studies.[1] The synthesis of indazole-3-carboxylic acids often yields specific impurities that can skew biological data.

Critical Impurity Profile

The most common synthetic route involves the diazotization of 2-amino-4-(trifluoromethyl)cinnamic acid or the cyclization of 2-fluoro-4-(trifluoromethyl)benzaldehyde hydrazones .[1]

-

Regioisomers: If the starting material (trifluoromethyl-benzaldehyde) contained isomers (e.g., 3-CF3 or 5-CF3), the final product will contain the 5-CF3 or 7-CF3 indazole analogs.[1] These are difficult to separate by standard flash chromatography.[1]

-

Decarboxylation: Indazole-3-carboxylic acids can decarboxylate at high temperatures to form 6-(trifluoromethyl)-1H-indazole .[1] This is a "silent" impurity in some LC-MS methods if ionization is poor.[1]

-

Residual Metals: If a cross-coupling route was used (less likely for this specific CAS but possible), Pd or Cu residues may interfere with downstream enzymatic assays.[1]

Recommended QC Protocol

Every incoming batch should undergo the following "Self-Validating" workflow:

-

1H NMR (DMSO-d6): Confirm the aromatic region. The 1H-indazole NH proton should be broad/exchangeable around 13-14 ppm.[1]

-

19F NMR: CRITICAL STEP. This is the most sensitive method to detect regioisomers.[1] A single sharp peak around -62 ppm indicates purity.[1] Small side peaks indicate isomeric contamination.[1]

-

HPLC-UV (254 nm): Run a gradient from 5% to 95% ACN/Water (+0.1% Formic Acid). The carboxylic acid is polar and will elute earlier than the decarboxylated impurity.[1]

QC Decision Tree

Figure 2: Quality Control workflow emphasizing 19F NMR for isomer detection.

Synthetic Context & Applications

Understanding the synthesis aids in derivative design.[1] The carboxylic acid moiety is a versatile handle.[1]

Synthetic Route (Likely Industrial Method)

The most scalable route utilizes the Sandmeyer-type cyclization or Hydrazine cyclization .[1]

Figure 3: Primary synthetic pathway and potential thermal degradation risk.[1]

Application Notes

-

Amide Coupling: The C-3 carboxylic acid is sterically accessible.[1] Standard coupling reagents (HATU, T3P) work well.[1] Note: Avoid using SOCl2 if possible, as indazoles can sometimes chlorinate at the N-position or C-positions under harsh conditions; oxalyl chloride/DMF is safer.[1]

-

N-Alkylation: The N1-position is nucleophilic.[1] Alkylation will occur at N1 (kinetic) and N2 (thermodynamic) depending on conditions.[1] The 6-CF3 group withdraws electrons, making the N-H more acidic (pKa ~13) than unsubstituted indazole.[1]

-

Medicinal Chemistry: Used as a core for Cannabinoid Receptor Agonists (e.g., AB-PINACA analogs) and Kinase Inhibitors where the CF3 group occupies a hydrophobic pocket.[1]

References

-

PubChem. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (Compound).[1][3][4] National Library of Medicine.[1] Available at: [Link][1]

-

Luo, G. et al. (2006).[1] Regioselective synthesis of indazole-3-carboxylic acids.[1][5] Journal of Organic Chemistry.[1] (Contextual reference for synthetic route validation).

-

Banister, S. D. et al. (2015).[1] Pharmacology of Indazole-3-Carboxamide Synthetic Cannabinoids. ACS Chemical Neuroscience.[1] (Contextual reference for scaffold application).

Sources

- 1. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EnamineStore [enaminestore.com]

- 3. PubChemLite - 6-(trifluoromethyl)-1h-indazole-3-carboxylic acid (C9H5F3N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 6-fluoro-1H-indazole-3-carboxylic Acid | C8H5FN2O2 | CID 10821228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]

literature review of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid

This technical guide provides a comprehensive review of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid , a privileged scaffold in medicinal chemistry known for its utility in developing male contraceptives, STING antagonists, and kinase inhibitors.

A Privileged Scaffold for Next-Generation Therapeutics[1]

Executive Summary

6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS: 887576-98-9 ) represents a critical evolution of the indazole scaffold.[1] While the indazole-3-carboxylic acid core has long been associated with bioactive molecules like Lonidamine (antispermatogenic/anticancer) and Granisetron (antiemetic), the introduction of a trifluoromethyl (-CF3) group at the C6 position significantly alters the physicochemical profile.

This modification enhances lipophilicity (facilitating membrane permeability) and metabolic stability (blocking C6 oxidation). Recent literature identifies this scaffold as a key intermediate in the synthesis of non-hormonal male contraceptives (Gamendazole analogues) and novel modulators of the STING pathway in immuno-oncology.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid |

| CAS Number | 887576-98-9 |

| Molecular Formula | C9H5F3N2O2 |

| Molecular Weight | 230.14 g/mol |

| Appearance | White to off-white crystalline solid |

| pKa (Calculated) | ~3.5 (Carboxylic acid), ~13.8 (NH) |

| LogP | ~2.5 (Enhanced lipophilicity vs. H-analog) |

| Key Functional Groups | Carboxylic acid (C3), Trifluoromethyl (C6), Indazole NH (N1) |

Synthetic Methodologies

The synthesis of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid generally follows two primary strategies: the Modified Snyder Synthesis (from isatins) or the Diazo-Cyclization (from anilines).

A. The Modified Snyder Synthesis (Isatin Route)

This is the most robust pathway for generating the core scaffold, utilizing 6-(trifluoromethyl)isatin as the starting material.

-

Ring Opening: 6-(Trifluoromethyl)isatin is hydrolyzed with sodium hydroxide to form the corresponding keto-acid.

-

Diazotization: The amino group is diazotized using sodium nitrite (NaNO2) in acidic conditions.

-

Reduction: The diazonium salt is reduced (typically with stannous chloride, SnCl2) to the hydrazine intermediate.

-

Cyclization: Acid-catalyzed cyclization yields the indazole-3-carboxylic acid.

B. Visualization of Synthetic Logic

Figure 1: The Modified Snyder Synthesis pathway transforming 6-(trifluoromethyl)isatin into the target indazole scaffold.

Biological Applications & Mechanisms[3]

A. Male Contraception: The Gamendazole Connection

The most significant application of this scaffold lies in the development of non-hormonal male contraceptives.

-

Context: Lonidamine and Gamendazole are indazole-3-carboxylic acid derivatives that disrupt spermatogenesis.[1]

-

Innovation: The 6-trifluoromethyl analog (often derivatized at N1 with a 2,4-difluorobenzyl group, known as JWS-2-14 ) exhibits improved potency and pharmacokinetic properties compared to the 6-chloro or 6-hydrogen parents.[1]

-

Mechanism: These compounds target Sertoli cells in the testes. They disrupt the actin cytoskeleton and apical ectoplasmic specializations (junctions between Sertoli cells and developing spermatids), leading to the premature release of immature sperm (azoospermia).

-

Molecular Targets: Interaction with HSP90AB1 (Heat Shock Protein 90) and EEF1A1 (Elongation Factor 1-Alpha 1).

B. Immuno-Oncology: STING Antagonists

Recent patent literature (e.g., AU2021381469A1) highlights the use of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid as a building block for STING (Stimulator of Interferon Genes) antagonists.[2]

-

Role: The scaffold serves as a rigid linker that positions pharmacophores to bind the STING transmembrane protein.

-

Therapeutic Goal: Modulation of the innate immune response to treat autoimmune diseases or enhance anti-tumor immunity.

C. Mechanism of Action Diagram

Figure 2: Mechanism of action for 6-CF3-indazole derivatives in male contraception, targeting Sertoli cell junction dynamics.[1]

Experimental Protocol: Standard Ester Hydrolysis

Note: This protocol assumes the starting material is the commercially available Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate.[1]

Objective: To isolate high-purity 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid.

Reagents:

-

Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (1.0 eq)[1]

-

Sodium Hydroxide (NaOH), 2N aqueous solution (3.0 eq)

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl), 1N aqueous solution

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g of the methyl ester in 10 mL of Methanol. Stir until fully dissolved.

-

Hydrolysis: Add 6 mL of 2N NaOH dropwise. The reaction is exothermic; maintain temperature < 30°C.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM) until the starting ester spot disappears.

-

Workup: Cool the reaction mixture to room temperature. Evaporate the methanol under reduced pressure.

-

Acidification: Dilute the residue with 10 mL of water. Cool to 0°C in an ice bath. Slowly add 1N HCl until pH reaches ~2–3. A white precipitate will form immediately.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 5 mL) to remove salts.

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

-

Yield: Expected yield is 85–95%. Purity should be confirmed via 1H-NMR (DMSO-d6).

References

-

Tash, J. S., et al. (2011).[3] Compounds and methods for modulating fertility.[3] World Intellectual Property Organization, Patent WO 2011/005759 A2. (Describes JWS-2-14 and the 6-CF3 scaffold for contraception). Link

-

Li, J., et al. (2021).[4] STING antagonists and uses thereof. Australian Patent Application AU2021381469A1. (Details the use of the scaffold in STING pathway modulation). Link

-

Snyder, H. R., et al. (1952). Synthesis of Indazole-3-carboxylic Acids.[1][5][6][3][7][8][9][2][10] Journal of the American Chemical Society. (Foundational chemistry for the scaffold synthesis).

-

Mok, N. Y., et al. (2019). Discovery of Indazole-3-Carboxylic Acid Derivatives as Novel Agonists of the Nicotinic α7 Receptor.[1] ACS Medicinal Chemistry Letters. (Demonstrates general utility of the scaffold). Link

-

PubChem Compound Summary. (2023). 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CID 40424302).[1][11] National Center for Biotechnology Information. Link

Sources

- 1. volza.com [volza.com]

- 2. Fatty Acids and Lypidic Derivatives | CymitQuimica [cymitquimica.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. AU2021381469A1 - Sting antagonists and uses thereof - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | Chemsrc [chemsrc.com]

- 8. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid [myskinrecipes.com]

- 9. 6-(三氟甲基)-1H-吲唑-3-羧酸甲酯 | Methyl 6-(trifluoromethyl)-1H-indaz | 877773-17-6 - 乐研试剂 [leyan.com]

- 10. CAS号 877773-17-6 - 6-三氟甲基-1H-吲唑-3-羧酸甲酯 - 摩贝百科 [baike.molbase.cn]

- 11. PubChemLite - 6-(trifluoromethyl)-1h-indazole-3-carboxylic acid (C9H5F3N2O2) [pubchemlite.lcsb.uni.lu]

Unlocking the Pharmacophore: Therapeutic Potential of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

[1][2]

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Scaffold Pharmacology, Target Validation, and Experimental Protocols

Executive Summary: The Privileged 6-CF3 Indazole Scaffold

6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS: 887576-98-9) represents a high-value "privileged scaffold" in medicinal chemistry.[1] It serves as the fluorinated bioisostere of Lonidamine and the structural core of the male contraceptive Gamendazole .

While the parent molecule (Lonidamine) relies on a 2,4-dichlorobenzyl moiety, the introduction of the 6-trifluoromethyl (6-CF3) group fundamentally alters the electronic and lipophilic profile of the indazole ring.[1] This substitution enhances metabolic stability and hydrophobic interaction potential, unlocking two distinct therapeutic vectors:

-

Metabolic Oncology: Targeting aerobic glycolysis (Warburg Effect) via Hexokinase II (HKII) and Mitochondrial Pyruvate Carrier (MPC).[1]

-

Non-Hormonal Contraception: Targeting Sertoli cell cytoskeletal dynamics via HSP90β and eEF1A.[1]

This guide dissects the pharmacological logic of this scaffold, providing actionable protocols for validating these targets.

Chemical Biology & Structure-Activity Relationship (SAR)

The therapeutic utility of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid dictates that it acts as a Lead Scaffold .[1] The free acid (N1-H) is generally a precursor; biological potency is unlocked via N1-functionalization.[1]

The Pharmacophore Triad

-

Acidic Headgroup (C3): Critical for hydrogen bonding.[1] In Lonidamine, this is a carboxylic acid; in Gamendazole, it is extended to an acrylic acid.[2] The carboxylic acid variant discussed here targets metabolic enzymes (HKII).[1][3][4]

-

The 6-CF3 "Anchor": This group replaces the C6-halogen seen in older generation indazoles.[1] It increases lipophilicity (

) and metabolic resistance, preventing hydroxylation at the C6 position.[1] -

N1-Tail Pocket (The Variable Region): The biological target is determined by the substituent at N1.[1]

Figure 1: Divergent synthesis pathways from the 6-CF3 scaffold lead to distinct therapeutic classes.[1]

Primary Therapeutic Target: Hexokinase II & Metabolic Reprogramming

The most immediate application of the 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid scaffold is as a potent analogue of Lonidamine .[1]

Mechanism of Action

Tumor cells rely on aerobic glycolysis (Warburg Effect).[1][4] Hexokinase II (HKII) binds to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane, gaining privileged access to ATP.[1]

-

The Scaffold's Role: The indazole-3-carboxylic acid moiety mimics the transition state of metabolic substrates.[1] The 6-CF3 group enhances membrane permeability, allowing the molecule to penetrate the mitochondrial intermembrane space.[1]

-

Effect: It detaches HKII from VDAC.[1] This uncoupling deprives HKII of mitochondrial ATP, halting glycolysis and inducing apoptosis via Bax/Bak activation.

Validation Protocol: Mitochondrial Hexokinase Detachment Assay

Trustworthiness: This assay directly measures the scaffold's ability to disrupt the HKII-Mitochondria interaction, the core mechanism of Lonidamine-class drugs.[1]

Materials:

-

HCT116 or MCF-7 cancer cell lines.[1]

-

Mitochondria Isolation Kit.[1]

-

Anti-HKII antibody (Western Blot).[1]

-

Test Compound: N1-(2,4-dichlorobenzyl)-6-(trifluoromethyl)-1H-indazole-3-carboxylic acid.[1]

Step-by-Step Protocol:

-

Cell Treatment: Incubate cells with the test compound (0.1, 1, 10, 50 µM) for 4 hours.[1] Include Lonidamine (50 µM) as a positive control.[1]

-

Fractionation: Harvest cells and lyse using a Dounce homogenizer. Centrifuge at 600 x g (10 min) to remove nuclei. Centrifuge supernatant at 10,000 x g (15 min) to pellet mitochondria.

-

Separation: Save the supernatant (Cytosolic Fraction).[1] Resuspend the pellet (Mitochondrial Fraction).[1]

-

Western Blot: Run SDS-PAGE on both fractions.[1] Probe for HKII.

-

Quantification: Calculate the Mitochondria-to-Cytosol HKII ratio.

-

Success Criterion: A dose-dependent shift of HKII from the mitochondrial fraction to the cytosolic fraction compared to DMSO control.[1]

-

Secondary Therapeutic Target: Sertoli Cell Junctions (HSP90/eEF1A)[1]

The 6-CF3 group is the defining feature of Gamendazole , a derivative that exhibits 100% reversible infertility in rat models.[1] The carboxylic acid scaffold is the precursor to this class.[1]

Mechanism of Action

Unlike hormonal contraceptives, this scaffold targets the Sertoli cell apical ectoplasmic specialization (ES) .[1]

-

Targets: Heat Shock Protein 90β (HSP90AB1) and Eukaryotic Elongation Factor 1A1 (eEF1A1).[1][5]

-

Effect: The compound disrupts the actin cytoskeleton specifically at the Sertoli-spermatid junction, causing premature release of immature spermatids (azoospermia) without affecting testosterone or LH/FSH levels.[1]

Validation Protocol: Primary Sertoli Cell Inhibin B Assay

Expertise: Inhibin B is a sensitive biomarker for Sertoli cell function.[1] A decrease in Inhibin B correlates with the antispermatogenic potential of indazole carboxylic acids.[1][6]

Step-by-Step Protocol:

-

Isolation: Isolate primary Sertoli cells from 20-day-old rat testes via enzymatic digestion (Trypsin/Collagenase).[1]

-

Culture: Plate cells (1x10^6 cells/well) in DMEM/F12 media. Allow to form a monolayer (48h).

-

Hypotonic Shock: Briefly treat with hypotonic buffer to remove residual germ cells, leaving a pure Sertoli monolayer.[1]

-

Treatment: Treat with 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid derivatives (10 nM - 10 µM) for 24 hours.

-

ELISA: Collect media and quantify Inhibin B using a specific ELISA kit.

-

Cytotoxicity Check: Perform an MTT or LDH assay on the cells to ensure the decrease in Inhibin B is functional, not due to cell death.[1]

Experimental Data Summary

The following table summarizes the expected pharmacological profile based on the scaffold's structural homology to Lonidamine and Gamendazole.

| Feature | Lonidamine (Parent) | 6-CF3-Indazole-3-COOH (Scaffold) | Gamendazole (Derivative) |

| C6 Substituent | Hydrogen/Chloro | Trifluoromethyl (-CF3) | Trifluoromethyl (-CF3) |

| Primary Target | Hexokinase II (HKII) | HKII / MPC (Predicted) | HSP90β / eEF1A |

| Potency (In vitro) | Moderate (µM range) | High (Sub-µM potential) | Very High (nM range) |

| Metabolic Stability | Moderate | High (C-F bond strength) | High |

| Clinical Status | Phase III (Historical) | Pre-clinical / Building Block | Pre-clinical (Contraception) |

Synthesis & Optimization Pathway

To validate these targets, the scaffold must be N1-alkylated.[1] The following reaction scheme is the industry standard for activating this pharmacophore.

Reagents:

-

6-(trifluoromethyl)-1H-indazole-3-carboxylic acid (Starting Material).[1][2][]

-

Base: K2CO3 or NaH.[1]

-

Solvent: DMF.[1]

Reaction Logic: The N1 nitrogen is the most nucleophilic site. However, O-alkylation (ester formation) is a competing side reaction.[1]

-

Optimization: Use NaH (Sodium Hydride) in dry DMF at 0°C to deprotonate the indazole.[1] Add the benzyl chloride slowly.[1] This favors N1-alkylation over O-alkylation.[1]

-

Purification: The N1-isomer is typically less polar than the N2-isomer and can be separated via silica gel chromatography (Hexane/EtOAc).[1]

Figure 2: Synthetic workflow for converting the scaffold into a bioactive inhibitor.

References

-

Tash, J. S., et al. (2008).[1][2] "A Novel Potent Indazole Carboxylic Acid Derivative Blocks Spermatogenesis and Is Contraceptive in Rats after a Single Oral Dose."[1][2][6] Biology of Reproduction. Link

-

Matushansky, I., et al. (2005).[1] "Lonidamine: A classic drug for a new era."[1] Clinical Cancer Research. Link

-

Mok, K. W., et al. (2011).[1] "Spermatogenesis-blocking agents: the next generation of male contraceptives?" Journal of Cellular Physiology. Link

-

Nath, K., et al. (2016).[1] "Mechanism of Antineoplastic Activity of Lonidamine." Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Link

-

Sun, L., et al. (2017).[1] "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers." Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. Gamendazole - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment [mdpi.com]

- 5. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

derivatization of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid for SAR studies

Application Note: Strategic Derivatization of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid for SAR Studies

Abstract

6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS 954239-22-6) is a high-value scaffold in medicinal chemistry, particularly for developing kinase inhibitors (e.g., VEGFR, PDGFR) and protease inhibitors (e.g., SARS-CoV-2 PLpro). The 6-trifluoromethyl (

Chemical Architecture & SAR Logic

The 6-

-

Acidity (pKa): The strong electron-withdrawing nature of the 6-

group stabilizes the negative charge on the deprotonated indazole, lowering the pKa of the N1-H (predicted pKa ~12.1 vs. ~14 for unsubstituted indazole). This increases the acidity but decreases the nucleophilicity of the nitrogen, requiring optimized conditions for alkylation. -

Lipophilicity: The

group increases logP, improving membrane permeability but potentially reducing solubility in aqueous media. -

Vectors for Diversity:

-

Vector A (C3-COOH): Primary handle for amide coupling or conversion to bioisosteres (e.g., 1,2,4-oxadiazoles).

-

Vector B (N1-H): Site for alkylation or arylation to tune solubility and target protein hydrophobic pocket interactions.

-

SAR Decision Matrix

Figure 1: Strategic diversification vectors for 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid.

Vector A: C3-Carboxylic Acid Derivatization[1][2]

The carboxylic acid at C3 is sterically accessible but can suffer from poor solubility in standard organic solvents due to the high crystallinity of the zwitterionic indazole.

Protocol 1: High-Yield Amide Coupling (HATU Method)

Rationale: Direct coupling using HATU prevents the harsh conditions of acid chloride formation, preserving the

Materials:

-

Substrate: 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 eq)

-

Amine Partner:

(1.2 eq) -

Reagent: HATU (1.5 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Note: If the acid does not dissolve, mild heating to 40°C is permissible.

-

Activation: Add DIPEA (3.0 eq) followed by HATU (1.5 eq) at 0°C. Stir for 15 minutes to form the activated ester. The solution should turn yellow/orange.

-

Coupling: Add the amine partner (1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass:

). -

Workup:

-

Dilute with EtOAc.

-

Wash with sat.

(x2), sat. -

Dry over

and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol 2: Synthesis of 1,2,4-Oxadiazole Bioisosteres

Rationale: Converting the amide/acid to a 1,2,4-oxadiazole improves metabolic stability and membrane permeability.

Step-by-Step:

-

Amidoxime Formation: React a nitrile (

) with hydroxylamine ( -

Coupling: Combine 6-

-indazole-3-COOH (1.0 eq) with the isolated amidoxime (1.1 eq) in DMF using EDC/HOBt. -

Cyclization: Heat the intermediate O-acylamidoxime in DMF at 110°C for 4 hours to effect cyclodehydration to the 1,2,4-oxadiazole.

Vector B: N1-Nitrogen Functionalization

Critical Challenge: Regioselectivity (N1 vs. N2)

Indazoles can alkylate at N1 (thermodynamic) or N2 (kinetic). The 6-

Regioselectivity Logic Gate

Figure 2: Decision path for maximizing N1-alkylation yield.

Protocol 3: N1-Selective Alkylation

Rationale: Using Cesium Carbonate (

Materials:

-

Substrate: 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid methyl ester (Protect COOH as ester first!)

-

Electrophile: Alkyl Halide (

) (1.2 eq) -

Base:

(2.0 eq) -

Solvent: DMF or

Step-by-Step:

-

Protection: Crucial Step. Do not alkylate the free acid. Convert C3-COOH to methyl ester (MeOH,

cat., reflux) prior to N-alkylation to prevent O-alkylation of the carboxylate. -

Reaction: Dissolve the ester (1.0 eq) in DMF. Add

(2.0 eq) and stir for 30 mins at RT. -

Addition: Add Alkyl Halide (1.2 eq).

-

Heating: Heat to 60–80°C for 4–12 hours. Higher temperature favors N1 equilibration.

-

Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.

-

Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using LiOH in THF/Water.

Protocol 4: N1-Arylation (Chan-Lam Coupling)

Rationale: For introducing aromatic rings at N1, standard nucleophilic aromatic substitution (

Materials:

-

Substrate: Indazole ester derivative (1.0 eq)

-

Reagent: Aryl Boronic Acid (

) (2.0 eq) -

Catalyst:

(0.5 eq) -

Ligand: Pyridine (2.0 eq) or TEA

-

Solvent: DCM (Dichloromethane) - Requires open air.

Step-by-Step:

-

Combine indazole substrate, aryl boronic acid, and

in DCM. -

Oxygenation: Stir vigorously open to the atmosphere (or use an

balloon for faster rates). The reaction requires oxygen to re-oxidize Cu(I) to Cu(II). -

Duration: Stir at RT for 24–48 hours.

-

Workup: Filter through a celite pad to remove copper salts. Concentrate and purify.

Data Summary & Troubleshooting

Table 1: Reagent Compatibility for 6-CF3-Indazole

| Reaction Type | Reagent Choice | Expected Yield | Regioselectivity (N1:N2) | Notes |

| Amide Coupling | HATU / DIPEA | >85% | N/A | Best for preserving chiral amines. |

| Amide Coupling | >90% | N/A | Use if amine is sterically hindered. | |

| N-Alkylation | 60-70% | ~3:1 | Faster, but lower N1 selectivity. | |

| N-Alkylation | 75-90% | >10:1 | Recommended. Heat drives N1 product. | |

| N-Arylation | 50-70% | 100:0 (N1) | Slow reaction; strictly N1 selective. |

Troubleshooting Guide:

-

Issue: Low solubility of starting material.

-

Fix: Use DMA (Dimethylacetamide) instead of DMF; it often solubilizes fluorinated heterocycles better.

-

-

Issue: Poor N1/N2 selectivity.

-

Fix: Switch solvent to Acetone (reflux) with

. If that fails, use the THP-protection strategy: Protect N1 with THP, functionalize C3, then deprotect and alkylate N1 under thermodynamic conditions.

-

References

-

Regioselective Alkylation of Indazoles: D. A. K. Traore, et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2024 , 20, 1940–1954.

-

Amide Coupling Strategies: E. Valeur, M. Bradley. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631.

-

1,2,4-Oxadiazole Synthesis in Medicinal Chemistry: B. Qin, et al. "Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety."[3] Journal of Medicinal Chemistry, 2024 , 67.

-

Chan-Lam Coupling Protocols: J. X. Qiao, et al. "Copper-Promoted N-Arylation of Indazoles." Organic Letters, 2011 , 13(7), 1804–1807.

Sources

Application Note and Protocol: Regioselective N-alkylation of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

Introduction: The Significance of N-Alkylated Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents due to its ability to mimic indole and engage in crucial hydrogen bonding interactions with biological targets.[1][2] N-alkylation of the indazole nucleus is a key synthetic strategy for modulating the physicochemical properties, metabolic stability, and target affinity of these molecules. However, the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential for forming a mixture of regioisomers upon alkylation.[3][4] This lack of regioselectivity presents a significant challenge in medicinal chemistry, often resulting in lower yields of the desired isomer and necessitating difficult chromatographic separations.[1][5]

This application note provides a comprehensive guide to the experimental procedure for the N-alkylation of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid, a substrate of particular interest due to the presence of a strong electron-withdrawing group. We will delve into the mechanistic principles governing regioselectivity, present a detailed, field-proven protocol for achieving high N1-selectivity, and offer insights into troubleshooting common experimental hurdles.

Mechanistic Insights: The Decisive Factors in N1 vs. N2 Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][2] The two nitrogen atoms of the indazole ring exist in a tautomeric equilibrium between the more stable 1H- and the less stable 2H-forms.[2][3] Direct alkylation of the neutral indazole is often unselective. Therefore, deprotonation with a suitable base to form the indazolide anion is the first critical step.

The choice of base and solvent system is paramount in directing the alkylation to the desired nitrogen.[4] For indazoles bearing a C3-carboxylate group, the use of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) has been shown to strongly favor N1-alkylation.[1][4] This high regioselectivity is attributed to the formation of a six-membered chelate between the sodium cation, the N2 nitrogen, and the carbonyl oxygen of the carboxylate. This chelation sterically encumbers the N2 position, directing the incoming electrophile (alkylating agent) to the more accessible N1 position.

Conversely, the use of potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) often leads to a mixture of N1 and N2 isomers.[4] Under Mitsunobu conditions, a preference for the N2-alkylated product is frequently observed.[1] The electron-withdrawing nature of the 6-(trifluoromethyl) group on our target substrate is expected to influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms, making the choice of conditions even more critical.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for the selective N1-alkylation of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid.

Caption: High-level workflow for the N1-alkylation procedure.

Detailed Experimental Protocol: N1-Alkylation with High Regioselectivity

This protocol is optimized for achieving high N1-regioselectivity for the N-alkylation of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid using an alkyl bromide as the electrophile.

Materials and Reagents:

| Reagent | Grade | Supplier |

| 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | ≥98% | Commercial Source |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercial Source |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Commercial Source |

| Alkyl Bromide (e.g., Ethyl Bromide) | ≥98% | Commercial Source |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | In-house prep |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |

| Brine (Saturated Aqueous NaCl) | ACS Grade | In-house prep |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source |

| Silica Gel for Flash Chromatography | 230-400 mesh | Commercial Source |

Procedure:

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.

-

To the flask, add 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 equiv).

-

-

Reaction Setup:

-

Add anhydrous THF to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material.

-

Cool the resulting suspension to 0 °C using an ice-water bath.

-

-

Deprotonation:

-

While stirring vigorously, carefully add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise to the cooled suspension. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Re-cool the reaction mixture to 0 °C.

-

Add the alkyl bromide (1.1 equiv) dropwise via syringe.

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

-

-

Reaction Monitoring:

-